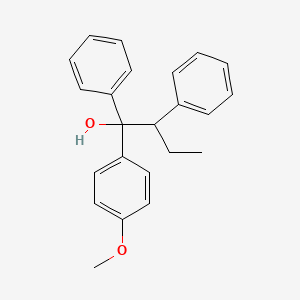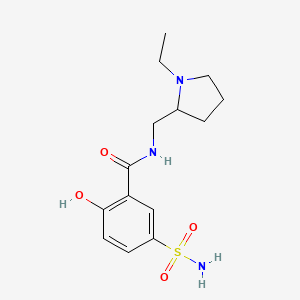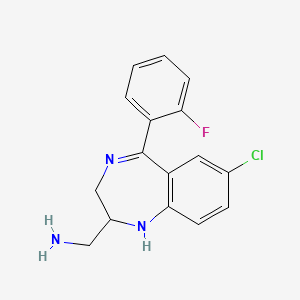
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Vue d'ensemble
Description
This compound is a benzodiazepine derivative . It is also known as Flurazepam Related Compound F and is used in the treatment of anxiety . It is an analogue of cinolazepam, which has been shown to inhibit the binding of gamma aminobutyric acid (GABA) to its receptors in human serum and urine samples .
Molecular Structure Analysis
The molecular formula of this compound is C16H15ClFN3 . It has a molecular weight of 303.76 . The IUPAC name of this compound is [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine .Chemical Reactions Analysis
The metabolism of this compound involves the modification of the benzene/diazepine rings of some 1,4-benzodiazepines . The urine ratio of 3-hydroxy-norflurazepam/norflurazepam might be the key to confirming the intake of norflurazepam .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 443.9±45.0 °C at 760 mmHg . The compound has a molar refractivity of 81.1±0.5 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry
Benzodiazepines, including this compound, are a versatile class of biologically active compounds. They have been the subject of much attention in the field of medicinal chemistry . They have shown sufficient biological and pharmacological activity to serve as a versatile drug for the treatment of CNS disturbances .
Anesthetic Applications
Midazolam, an imidazobenzodiazepine which is structurally similar to the compound , is known for its anesthetic properties . It’s possible that “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” could have similar applications.
Sedative and Hypnotic Applications
Midazolam also has sedative and hypnotic activities . Given the structural similarities, the compound you’re interested in might also have these properties.
Anticonvulsant Applications
Midazolam has anticonvulsant activities . This suggests that “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” could potentially be used in the treatment of seizures.
Muscle Relaxant Applications
Midazolam is known for its muscle relaxant properties . It’s possible that “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” could have similar applications.
Anxiolytic Applications
Midazolam has anxiolytic activities . This suggests that “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” could potentially be used in the treatment of anxiety disorders.
Mécanisme D'action
Target of Action
The primary target of this compound is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By interacting with this receptor, the compound can modulate neuronal excitability and synaptic transmission .
Mode of Action
The compound acts as a positive allosteric modulator of the GABA (A) Receptor . It binds to the central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway . By enhancing the effects of GABA, it increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Pharmacokinetics
They are lipophilic, allowing them to cross the blood-brain barrier effectively . The elimination half-life can vary significantly among different benzodiazepines .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced inhibitory neurotransmission, decreased neuronal excitability, and reduced synaptic transmission . These effects can lead to the compound’s therapeutic effects, such as sedation, anxiety reduction, seizure prevention, and muscle relaxation .
Action Environment
Environmental factors such as the patient’s age, sex, liver function, and concurrent medications can influence the compound’s action, efficacy, and stability . For example, liver impairment can affect the metabolism and clearance of the compound, potentially leading to increased effects or toxicity . Concurrent use of other CNS depressants can also enhance the sedative effects of the compound .
Propriétés
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOUBKWMBDIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974868 | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine | |
CAS RN |
59467-64-0 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
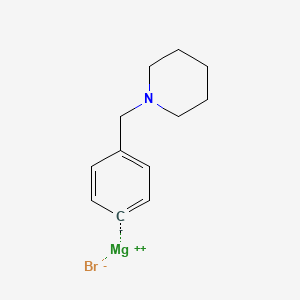


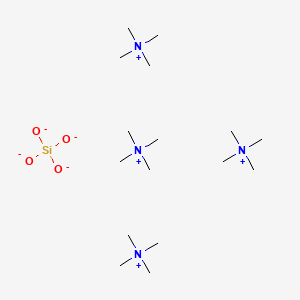
![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)
![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
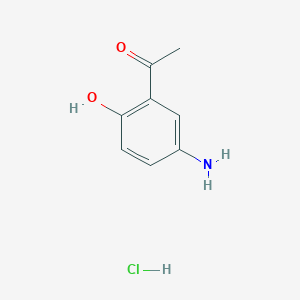

![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)

